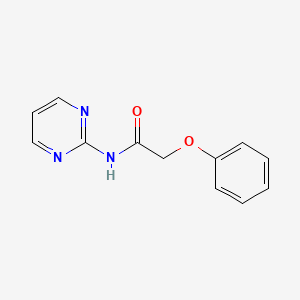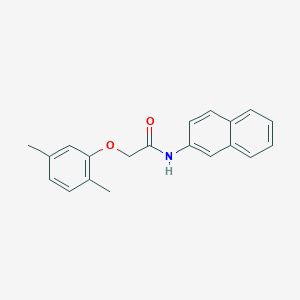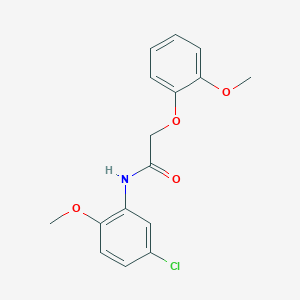
2-phenoxy-N-(pyrimidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a phenoxy group attached to an acetamide moiety, with a pyrimidin-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyrimidin-2-yl)acetamide typically involves the reaction of phenoxyacetic acid with pyrimidin-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phenoxy radicals or quinones.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its anticancer properties and ability to inhibit biofilm formation.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival . The compound may also inhibit quorum sensing in bacteria by blocking the signaling molecules required for biofilm formation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenoxy-N-(pyridin-4-yl)acetamide
- 2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
- 2-phenoxy-N-(4-chlorophenyl)acetamide
Uniqueness
2-phenoxy-N-(pyrimidin-2-yl)acetamide is unique due to the presence of the pyrimidin-2-yl group, which imparts specific biological activities not observed in its analogs. For example, the pyrimidin-2-yl group enhances its ability to inhibit quorum sensing and biofilm formation in bacteria, making it a promising candidate for antimicrobial applications .
Propiedades
IUPAC Name |
2-phenoxy-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(15-12-13-7-4-8-14-12)9-17-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPYFAZVQKULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate](/img/structure/B5865705.png)

![1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B5865712.png)

![N-[2-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium](/img/structure/B5865737.png)

![2-{[(2,4-Difluorophenyl)carbamoyl]amino}benzamide](/img/structure/B5865751.png)


![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenylbutanoate](/img/structure/B5865760.png)


